
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be synthesized through various methods. One approach involves the treatment of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent, followed by treatment with hydrazine to yield pyrazolo[3,4-b]pyridine derivatives (Verdecia et al., 1996). Another method utilizes ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
The molecular structure of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate and its derivatives are characterized by X-ray crystallography and computational methods, providing insights into their conformations and reactivity. The crystal structure analysis reveals specific configurations and bond formations essential for their chemical behavior and synthesis applications (de Armas et al., 2000).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including cycloadditions, annulations, and oxidative processes. Its reactivity enables the synthesis of complex molecules, such as 4-aminopyrrole derivatives via relay catalytic cascade reactions (Galenko et al., 2015) and 1,4-dihydropyridines through environmentally friendly methodologies (Rodríguez et al., 2011).
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Regioselective Synthesis : A study by Pratap et al. (2007) describes an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic molecules.
Annulation Reactions : Zhu et al. (2003) Zhu, Lan, & Kwon (2003) demonstrated the use of this compound in phosphine-catalyzed [4 + 2] annulation, forming tetrahydropyridines, which are valuable in organic chemistry.
Preparation of β-Amino Acids : Tishkov, Reissig, & Ioffe (2002) Tishkov, Reissig, & Ioffe (2002) used it as a precursor for β-proline and nipecotic acid derivatives, showcasing its versatility in synthesizing amino acid derivatives.
Pharmacology and Drug Design
Antibacterial and Antifungal Agents : Research by Stefancich et al. (1987) Stefancich et al. (1987) explored its derivatives for potential use as antibacterial and antifungal agents, although the activities were found to be very weak.
Synthesis of 5-HT3 Antagonists : A study by Matsui et al. (1992) Matsui et al. (1992) described the synthesis of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting its application in drug synthesis.
Analgesic Property Optimization : Ukrainets et al. (2015) Ukrainets, Gorokhova, Sydorenko, & Taran (2015) investigated the modification of the pyridine moiety to enhance analgesic properties, demonstrating its potential in developing pain-relief drugs.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHOCDTDDUESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299796 | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | |
CAS RN |
89937-77-9 | |
| Record name | 89937-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


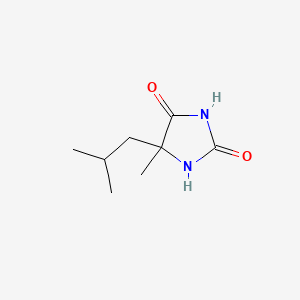

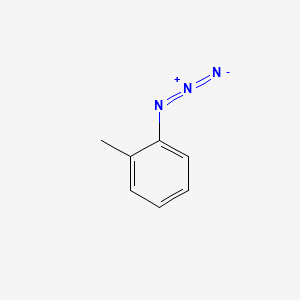



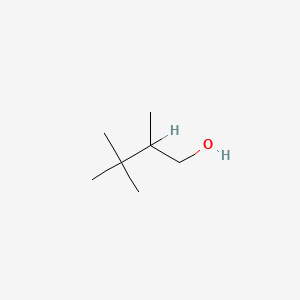
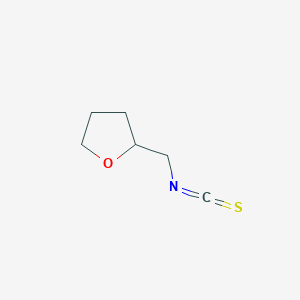
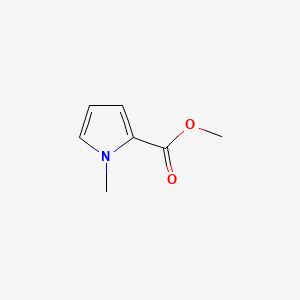


![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)
